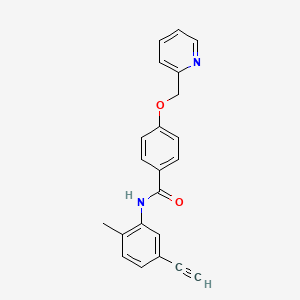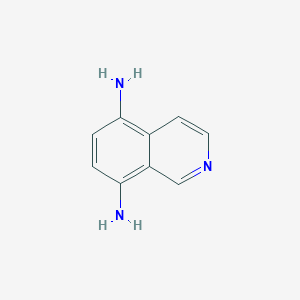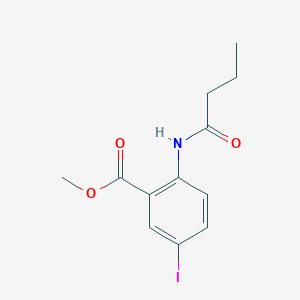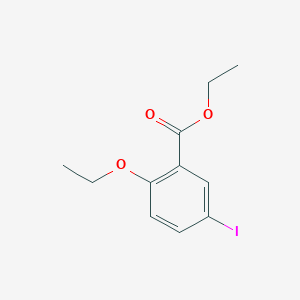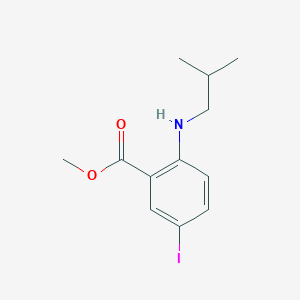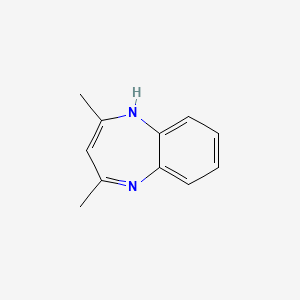
2,4-Dimethyl-3H-1,5-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-3H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their diverse therapeutic and pharmacological properties, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects . The structure of this compound consists of a benzene ring fused with a seven-membered diazepine ring, with two methyl groups attached at positions 2 and 4 .
Vorbereitungsmethoden
The synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds . Another approach is the reaction of o-phenylenediamine with aldehydes in the presence of a catalyst, such as SrFe12O19 magnetic nanocatalyst . Industrial production methods often utilize multicomponent heterocyclization reactions to prepare benzodiazepine derivatives efficiently .
Analyse Chemischer Reaktionen
2,4-Dimethyl-3H-1,5-benzodiazepine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.
Common reagents used in these reactions include acyl-, thioacyl-, and aryl-hydrazines . Major products formed from these reactions include hydrazono-derivatives and other substituted benzodiazepines .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-3H-1,5-benzodiazepine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-3H-1,5-benzodiazepine involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . This interaction increases the influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethyl-3H-1,5-benzodiazepine can be compared with other benzodiazepine derivatives, such as diazepam, nordazepam, and tetrazepam . While all these compounds share a similar core structure, they differ in their substituents and pharmacological properties. For example, diazepam is widely used for its anxiolytic and anticonvulsant effects, while nordazepam has a longer duration of action . The unique substitution pattern of this compound contributes to its distinct chemical and biological properties .
Similar Compounds
- Diazepam
- Nordazepam
- Tetrazepam
- Benzoxazepine derivatives
Eigenschaften
CAS-Nummer |
1131-47-1 |
|---|---|
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
2,4-dimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H12N2/c1-8-7-9(2)13-11-6-4-3-5-10(11)12-8/h3-7,12H,1-2H3 |
InChI-Schlüssel |
GRSQZGQYBQLHAW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C(C1)C |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C2N1)C |
| 58413-99-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



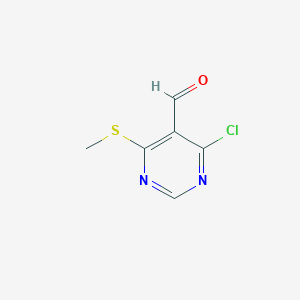
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(methylthio)ethylidene]-](/img/structure/B3184374.png)





![6-cyclobutyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3184406.png)
